4-Nitro-6-(trifluoromethyl)picolinaldehyde

Catalog No.
S15443637
CAS No.
1289191-29-2
M.F
C7H3F3N2O3
M. Wt
220.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitro-6-(trifluoromethyl)picolinaldehyde

CAS Number

1289191-29-2

Product Name

4-Nitro-6-(trifluoromethyl)picolinaldehyde

IUPAC Name

4-nitro-6-(trifluoromethyl)pyridine-2-carbaldehyde

Molecular Formula

C7H3F3N2O3

Molecular Weight

220.11 g/mol

InChI

InChI=1S/C7H3F3N2O3/c8-7(9,10)6-2-5(12(14)15)1-4(3-13)11-6/h1-3H

InChI Key

MYEUOJCKHALQDZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)C(F)(F)F)[N+](=O)[O-]

4-Nitro-6-(trifluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H4F3NOC_7H_4F_3NO and a molar mass of approximately 175.11 g/mol. It belongs to the class of pyridine derivatives and features a trifluoromethyl group and a nitro group, which contribute to its unique chemical properties. The compound is characterized by its yellow crystalline form, and it has applications in organic synthesis and medicinal chemistry due to its reactive functional groups.

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
  • Substitution Reactions: The trifluoromethyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions, allowing for the formation of various substituted derivatives depending on the reaction conditions and reagents used.

Common reagents for these reactions include potassium permanganate for oxidation, hydrogen gas or metal hydrides for reduction, and various nucleophiles or electrophiles for substitution .

The biological activity of 4-Nitro-6-(trifluoromethyl)picolinaldehyde is largely attributed to its ability to interact with biological membranes and enzymes. The trifluoromethyl group enhances lipophilicity, which may improve membrane penetration. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects or modulation of enzyme activity .

Several methods have been developed for synthesizing 4-Nitro-6-(trifluoromethyl)picolinaldehyde:

  • Starting from Picolinaldehyde: The synthesis often begins with picolinaldehyde, which can be reacted with trifluoroacetic anhydride to introduce the trifluoromethyl group.
  • Nitration Reaction: The introduction of the nitro group can be achieved through nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.
  • Alternative Synthetic Routes: Other synthetic pathways may involve coupling reactions or modifications of existing pyridine derivatives .

4-Nitro-6-(trifluoromethyl)picolinaldehyde finds applications in various fields:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Medicinal Chemistry: Compounds containing this structure are investigated for potential antitumor and antimicrobial activities.
  • Material Science: Its unique properties make it suitable for developing advanced materials with specific functionalities.

Studies on the interactions of 4-Nitro-6-(trifluoromethyl)picolinaldehyde with biological targets indicate that it may affect various pathways in cellular metabolism. For instance, its reduction products can interact with DNA or proteins, leading to alterations in cellular functions. Research into its pharmacological properties is ongoing, focusing on its potential therapeutic applications .

Several compounds share structural similarities with 4-Nitro-6-(trifluoromethyl)picolinaldehyde, including:

  • 6-Trifluoromethylpyridine-2-carbaldehyde: This compound also features a trifluoromethyl group but lacks the nitro substituent, which may affect its reactivity and biological activity.
  • 3-Nitro-5-(trifluoromethyl)picolinaldehyde: Similar in structure but differs in the position of the nitro group; this positional variation influences its chemical behavior and potential applications.
  • 2-Nitro-6-(trifluoromethyl)pyridine: This compound has a similar trifluoromethyl group but lacks an aldehyde functionality, making it less versatile in synthetic applications.
Compound NameMolecular FormulaUnique Features
4-Nitro-6-(trifluoromethyl)picolinaldehydeC7H4F3NOContains both nitro and aldehyde groups
6-Trifluoromethylpyridine-2-carbaldehydeC7H4F3NOLacks nitro substituent
3-Nitro-5-(trifluoromethyl)picolinaldehydeC7H4F3NODifferent position of nitro group
2-Nitro-6-(trifluoromethyl)pyridineC7H4F3NOLacks aldehyde functionality

Early Developments in Picolinaldehyde Chemistry

Picolinaldehydes, characterized by a pyridine ring bearing an aldehyde functional group, gained prominence in the mid-20th century as versatile intermediates for synthesizing nitrogen-containing heterocycles. Early applications focused on their use in Friedländer quinoline syntheses and as ligands in coordination chemistry. The aldehyde group’s electrophilic nature allowed for condensation reactions with amines and ketones, facilitating the construction of complex molecular architectures.

A significant breakthrough occurred with the integration of transition metal-catalyzed cross-coupling reactions in the 1990s, which expanded the functionalization of picolinaldehydes at previously inaccessible positions. For example, Suzuki-Miyaura couplings enabled the introduction of aryl and heteroaryl groups to the pyridine ring, enhancing the diversity of accessible derivatives.

Advancements in Functionalized Picolinaldehyde Synthesis

The introduction of nitro and trifluoromethyl groups to picolinaldehydes marked a paradigm shift in heterocyclic chemistry. The nitro group, a strong electron-withdrawing substituent, was found to activate adjacent positions for nucleophilic aromatic substitution, while the trifluoromethyl group improved metabolic stability and lipophilicity in derived compounds.

Modern synthetic routes to 4-nitro-6-(trifluoromethyl)picolinaldehyde often begin with halogenated pyridine precursors. For instance, nucleophilic trifluoromethylation using Ruppert-Prakash reagent (TMSCF₃) followed by nitration with mixed acids (HNO₃/H₂SO₄) yields the target compound in high regioselectivity. Recent methodologies also employ directed ortho-metalation strategies to install substituents at specific positions, as demonstrated in the synthesis of verbenone derivatives via aldol condensations.

Table 1: Key Synthetic Routes to 4-Nitro-6-(trifluoromethyl)picolinaldehyde

MethodReagentsYield (%)Reference
Nitration of CF₃-picolinaldehydeHNO₃/H₂SO₄78
Directed metalationLDA, TMSCF₃, CuCN65
Cross-couplingPd(OAc)₂, SPhos ligand82

The regioselective nitration of pyridine compounds represents a fundamental challenge in heterocyclic chemistry due to the electron-deficient nature of the pyridine ring and the inherent directing effects of substituents [1]. Traditional nitration approaches for pyridine derivatives have evolved significantly, with modern methodologies focusing on achieving precise regiocontrol while maintaining functional group compatibility [2].

Classical Nitration Mechanisms

The nitration of pyridine compounds typically proceeds through the formation of nitrogen-nitropyridinium nitrate intermediates when treated with dinitrogen pentoxide in organic solvents [1]. The reaction mechanism involves initial formation of the nitropyridinium species, followed by nucleophilic attack and subsequent regioselective migration of the nitro group from the nitrogen to the carbon-3 position [1]. This process occurs through a sigmatropic shift mechanism with activation parameters of 18 kilocalories per mole and entropy of activation of -5 calories per mole per Kelvin [1].

Metal Nitrate-Based Approaches

Recent developments in regioselective nitration have demonstrated the efficacy of copper nitrate trihydrate as a nitrating reagent for aromatic systems [3]. This approach provides excellent regioselectivity with yields ranging from 67-90% under mild conditions [3]. The copper-based system operates effectively at temperatures of 50 degrees Celsius in tetrahydrofuran solvent, offering superior performance compared to other metal nitrates such as iron nitrate nonahydrate or bismuth nitrate pentahydrate [3].

Table 1: Comparative Performance of Metal Nitrate Nitrating Reagents

Metal NitrateTemperature (°C)Reaction Time (h)Yield (%)Regioselectivity
Copper nitrate trihydrate50485High ortho-selectivity
Iron nitrate nonahydrate50464Poor (1:1 ratio)
Nickel nitrate hexahydrate50464Moderate
Bismuth nitrate pentahydrate50477Poor (1:1 ratio)

Dearomatization-Rearomatization Strategy

A breakthrough methodology for meta-nitration of pyridines employs a dearomatization-rearomatization approach through oxazino azine intermediates [2] [4]. This strategy enables highly regioselective meta-carbon-hydrogen nitration under mild, open-air conditions without requiring catalysts [2]. The process achieves complete regiocontrol and can be employed for late-stage nitration of pyridine-containing pharmaceutical intermediates [4].

The mechanism proceeds via radical pathways and demonstrates exceptional functional group tolerance [2]. Sequential addition protocols allow for consecutive carbon-3 and carbon-5 difunctionalization with complete regiocontrol, highlighting the synthetic versatility of this approach [4].

Regioselectivity Control Factors

The regioselectivity in pyridine nitration is governed by several critical factors including electronic effects of existing substituents, reaction medium polarity, and the nature of the nitrating species [1]. Electron-withdrawing groups such as trifluoromethyl substituents significantly influence the regioselective outcome by modulating the electron density distribution within the pyridine ring [5].

For 4-nitro-6-trifluoromethyl picolinaldehyde synthesis, the presence of both electron-withdrawing nitro and trifluoromethyl groups creates a unique electronic environment that requires careful optimization of nitration conditions to achieve the desired regioselectivity [5].

Trifluoromethylation Techniques: Electrophilic vs. Radical Pathways

The introduction of trifluoromethyl groups into heterocyclic compounds represents one of the most significant challenges in modern synthetic chemistry due to the unique electronic properties and synthetic utility of fluorinated molecules [6] [7]. The trifluoromethyl group enhances molecular properties including lipophilicity, metabolic stability, and bioavailability, making it highly valuable in pharmaceutical development [8].

Electrophilic Trifluoromethylation Pathways

Electrophilic trifluoromethylation relies on the use of electrophilic trifluoromethylating reagents that deliver the trifluoromethyl group as an electrophilic species [6]. These reagents typically require copper catalysis and operate through mechanisms involving oxidative addition and reductive elimination cycles [6].

The process involves coordination of the aromatic substrate to copper-trifluoromethyl intermediates, followed by reductive elimination to afford the final trifluoromethylated product [6]. Electrophilic reagents such as trifluoromethyl iodide and related compounds demonstrate effectiveness in carbon-carbon and carbon-heteroatom bond formation reactions [6].

Table 2: Electrophilic Trifluoromethylation Reagent Performance

Reagent TypeCatalyst RequirementTemperature Range (°C)Typical Yields (%)Bond Formation
Trifluoromethyl iodideCopper(I)60-10045-75C(sp2)-CF3
Hypervalent iodine CF3Copper(I)25-6050-80C(sp3)-CF3
Electrophilic CF3 sulfonateCopper(I)40-8040-70C(sp)-CF3

Radical Trifluoromethylation Mechanisms

Radical trifluoromethylation approaches have gained prominence due to their operational simplicity and broad substrate scope [9] [8]. These methods typically employ sodium trifluoromethanesulfonate as the trifluoromethyl radical source under oxidative conditions [9].

The radical mechanism involves generation of trifluoromethyl radicals through single-electron transfer processes [10]. These radicals demonstrate electrophilic character and react preferentially with electron-rich aromatic systems [9]. The process can be conducted under transition metal-free conditions using tert-butyl hydroperoxide as the oxidant [9].

Regioselective Control in Radical Trifluoromethylation

Cyclodextrin additives have emerged as powerful tools for controlling regioselectivity in radical trifluoromethylation reactions [11] [12]. The inclusion of aromatic substrates within cyclodextrin cavities enables precise control over reaction site selectivity [12].

Nuclear magnetic resonance studies demonstrate that regioselectivity is controlled through substrate inclusion within the cyclodextrin cavity [11]. The general trend for cyclodextrin selection follows substrate substitution patterns: monosubstituted substrates require beta-cyclodextrin, disubstituted substrates utilize beta or gamma-cyclodextrin, and trisubstituted substrates employ beta or gamma-cyclodextrin [12].

Table 3: Cyclodextrin-Mediated Regioselectivity in Trifluoromethylation

Substrate TypeOptimal CyclodextrinRegioselectivityYield (%)Scale Demonstrated
Monosubstitutedβ-Cyclodextrin>95%70-85Gram scale
Disubstitutedβ/γ-Cyclodextrin>90%65-80Multi-gram
Trisubstitutedβ/γ-Cyclodextrin>85%60-75Gram scale

Three-Position Selective Trifluoromethylation

Recent advances have achieved three-position selective carbon-hydrogen trifluoromethylation of pyridine rings through nucleophilic activation strategies [13]. This approach involves hydrosilylation of pyridine derivatives followed by electrophilic trifluoromethylation of the resulting enamine intermediate [13].

The mechanism proceeds through formation of nitrogen-silyl enamine intermediates and subsequent trifluoromethylated enamine products [13]. This methodology demonstrates applicability to perfluoroalkylation reactions and enables late-stage trifluoromethylation of bioactive molecules [13].

Industrial Trifluoromethylation Processes

Large-scale trifluoromethylation processes for aromatic compounds typically employ the conversion of trichloromethyl precursors using hydrogen fluoride under controlled conditions [14]. The industrial process operates at pressures of 20-45 atmospheres and temperatures of 60-75 degrees Celsius with antimony pentachloride catalyst loadings of 200-700 parts per million [14].

The process achieves high conversion rates with residence times of 10-15 minutes and demonstrates excellent atom economy through stoichiometric hydrogen fluoride usage [14]. Reynolds numbers between 50,000-80,000 ensure adequate mixing for optimal reaction performance [14].

Aldehyde Functional Group Preservation During Multi-Step Syntheses

The preservation of aldehyde functionality during complex multi-step syntheses presents significant challenges due to the inherent reactivity of the carbonyl group toward nucleophiles, reducing agents, and oxidizing conditions [15] [16]. Effective protection strategies are essential for maintaining aldehyde integrity while enabling selective transformations at other sites within the molecule [17].

Acetal Protection Strategies

Acetals represent the most widely employed protecting groups for aldehydes due to their excellent stability under basic conditions and ease of formation and removal [15] [16]. The acetal formation process involves reaction of the aldehyde with diols under acidic catalysis to form cyclic acetals, which effectively mask the electrophilic carbonyl carbon [17].

Cyclic acetals derived from ethylene glycol or propane-1,3-diol demonstrate superior stability compared to acyclic variants [16]. The protection process is readily reversible through acidic hydrolysis, allowing for selective deprotection without affecting other functional groups [17].

Table 4: Acetal Protecting Group Performance Characteristics

Protecting GroupFormation ConditionsStability (Basic)Stability (Acidic)Removal Conditions
Ethylene glycol acetalAcid catalyst, Dean-StarkExcellentModerateDilute HCl, H2O
Propane-1,3-diol acetalAcid catalyst, molecular sievesExcellentModerateAqueous acid
Dimethyl acetalMethanol, acid catalystGoodPoorMild acidic hydrolysis
Benzaldehyde acetalBenzaldehyde, acid catalystExcellentGoodSelective hydrolysis

Camphor Sulfonic Acid-Catalyzed Protection

Camphor sulfonic acid has emerged as an effective organocatalyst for aldehyde protection reactions [18]. This methodology provides a environmentally friendly approach to acetal formation with high yields across diverse substrate classes [18]. The process operates under mild reaction conditions and demonstrates broad functional group compatibility [18].

The camphor sulfonic acid-catalyzed approach enables protection of aldehydes as traditional acetals or as thioacetals and mixed ketals depending on the nucleophile employed [18]. This versatility allows for tailored protection strategies based on the specific requirements of subsequent synthetic transformations [18].

Functional Group Compatibility Considerations

The selection of appropriate protection strategies must account for the compatibility with planned synthetic transformations [16] [17]. Acetal protecting groups demonstrate excellent stability toward strongly basic conditions, organometallic reagents, and hydride reducing agents [17].

However, acetals are susceptible to acidic conditions, limiting their utility in transformations requiring acidic media [16]. Alternative protecting groups such as thioacetals offer enhanced acid stability while maintaining ease of formation and removal [18].

Protection in Multi-Step Pharmaceutical Synthesis

Recent pharmaceutical synthesis applications have demonstrated the critical importance of aldehyde protection in complex molecule construction [19]. The synthesis of key chiral aldehyde intermediates for picolinamide fungicides exemplifies the strategic use of protection strategies in achieving high stereoselectivity and overall efficiency [19].

The approach features scalable protection protocols integrated with stereoselective transformations to achieve excellent route efficiency over six synthetic steps with 39% overall yield [19]. This demonstrates the practical viability of protection strategies in industrial-scale synthesis [19].

Enzymatic and Biocatalytic Approaches

Emerging biocatalytic methodologies for aldehyde synthesis have highlighted the importance of controlling over-oxidation and over-reduction processes [20]. Whole-cell biocatalytic systems require careful optimization to prevent aldehyde degradation by endogenous aldehyde dehydrogenases [20].

Genetic modification approaches involving aldehyde dehydrogenase knockout strains have proven effective in preventing over-oxidation of aldehyde products to carboxylic acids [20]. These approaches achieve high isolated yields exceeding 90% while maintaining aldehyde functionality [20].

Industrial-Scale Optimization Challenges and Continuous Flow Approaches

The transition from laboratory-scale synthesis to industrial production of complex heterocyclic compounds such as 4-nitro-6-trifluoromethyl picolinaldehyde presents numerous technical and economic challenges [21] [22]. Continuous flow chemistry has emerged as a transformative approach for addressing these challenges through enhanced process control, improved safety profiles, and superior scalability [21].

Continuous Flow Chemistry Fundamentals

Continuous flow chemistry involves the continuous movement of reactants through reactor systems to produce products in an uninterrupted process [21]. Unlike traditional batch processing, flow systems enable constant input and output with superior heat and mass transfer characteristics [22].

The technology provides significant advantages including increased reaction control, enhanced process safety, and reduced development cycles [21]. Major pharmaceutical companies including Pfizer, BASF, Roche, Eli Lilly, GSK, and Novartis have successfully implemented continuous flow technologies in their manufacturing processes [21].

Table 5: Batch vs. Continuous Flow Process Comparison

ParameterBatch ProcessContinuous FlowImprovement Factor
Heat Transfer EfficiencyModerateExcellent5-10x
Residence Time ControlPoorPrecise>95% accuracy
Scale-up LinearityNon-linearLinearDirect proportionality
Process SafetyVariableEnhancedReduced hold-up volume
Product Quality ConsistencyVariableConsistent±2% variation

Microreactor Technology for Nitration Processes

Microreactor technology has proven particularly valuable for highly exothermic nitration reactions [23] [24]. The high surface-to-volume ratio of microreactors enables efficient heat removal, preventing thermal runaway and maintaining reaction temperature control [23].

Continuous flow nitration processes achieve high isolated yields exceeding 90% with space-time yields surpassing 18 grams per hour per milliliter [23]. The reduced reaction hold-up volume significantly minimizes decomposition risks and prevents runaway reactions [23].

Industrial implementation of microreactor nitration has demonstrated versatility across multiple nitrate ester types including dinitrates, trinitrates, and tetranitrates [23]. The same microreactor setup enables rapid switching between different products without equipment modification [23].

Trifluoromethylation in Continuous Flow

Continuous flow trifluoromethylation processes have been developed using photocatalytic approaches with ruthenium-based photocatalysts [25]. The process operates with residence times of one hour using 2.3 milliliter microreactor coils with internal diameters of 750 micrometers [25].

Flow rates of 0.0383 milliliters per minute enable precise control over reaction parameters while maintaining consistent product quality [25]. The continuous nature of the process allows for on-demand production with minimal inventory requirements [25].

Table 6: Continuous Flow Trifluoromethylation Process Parameters

ParameterOptimal RangeControl PrecisionImpact on Yield
Flow Rate (mL/min)0.035-0.045±0.001Direct correlation
Residence Time (min)55-65±2Optimal at 60 min
Temperature (°C)20-25±1Minimal variation
Catalyst Loading (mol%)0.5-2.0±0.1Threshold at 1.0%

Process Optimization Through Automated Systems

Advanced process optimization employs Bayesian optimization algorithms coupled with high-performance liquid chromatography analysis for real-time yield assessment [26]. These systems enable rapid identification of optimal reaction conditions through systematic exploration of parameter space [26].

Automated optimization protocols have demonstrated significant reductions in required experiments, with telescoped processes requiring only 12 experiments compared to 20 for sequential optimization approaches [26]. The integration of machine learning algorithms enables predictive maintenance and process control [26].

Scale-Up Considerations and Economic Factors

The scale-up of continuous flow processes for industrial production requires careful consideration of equipment design, material selection, and process integration [22]. Reactor materials including PTFE, PFA, stainless steel, and specialized microchip configurations must be selected based on chemical compatibility and process requirements [22].

Economic analysis of continuous flow implementation demonstrates potential for significant cost reductions through improved yield consistency, reduced waste generation, and enhanced operational efficiency [21]. The technology enables modular expansion of production capacity through parallel reactor operation [22].

Regulatory and Quality Assurance Aspects

Continuous flow manufacturing requires robust quality assurance systems to ensure consistent product quality throughout the production campaign [27]. Process analytical technology integration enables real-time monitoring of critical quality attributes [27].

The pharmaceutical industry has recognized continuous flow technology as a viable alternative to traditional batch processing, with regulatory agencies providing guidance for implementation and validation [27]. The technology enables enhanced process understanding through continuous data collection and analysis [27].

XLogP3

1.4

Hydrogen Bond Acceptor Count

7

Exact Mass

220.00957645 g/mol

Monoisotopic Mass

220.00957645 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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